molecular formula C26H52O2 B1253439 2-Ethylhexyl stearate CAS No. 22047-49-0

2-Ethylhexyl stearate

Cat. No.: B1253439
CAS No.: 22047-49-0
M. Wt: 396.7 g/mol
InChI Key: OPJWPPVYCOPDCM-UHFFFAOYSA-N
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Description

2-Ethylhexyl stearate is an ester of stearic acid and 2-ethylhexanol. It is a clear, colorless liquid with a faint odor and low viscosity. This compound is widely used in the cosmetic industry as an emollient and solvent due to its ability to soften and smooth the skin and hair, making them feel less greasy and more comfortable .

Mechanism of Action

Target of Action

2-Ethylhexyl stearate is primarily used in the cosmetic industry . It is a bio-lubricant and is used in various cosmetic products . The primary targets of this compound are the skin and hair, where it acts as an emollient, providing a soft and smooth appearance .

Mode of Action

This compound is an ester of stearic acid and 2-ethylhexanol . It has unique properties of low viscosity and an oily nature, which results in a non-greasy, hydrophobic film when applied to the skin or lips . This film helps to lock in moisture, improving the hydration and feel of the skin and hair.

Biochemical Pathways

The synthesis of this compound involves the esterification of 2-ethylhexanol and stearic acid . This process is biocatalyzed by Fermase CALB 10000 in the presence of ultrasound treatment . The reaction leads to the formation of this compound and water .

Result of Action

The application of this compound results in improved skin and hair texture. It provides a soft and smooth appearance to the skin and contributes to the shininess of hair and reduces frizziness after product application .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, in dry environments, its emollient properties may be more noticeable as it helps to lock in moisture. It is generally considered a safe compound, but it may cause skin and eye irritation . It should be stored in a sealed container in a dry environment .

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl stearate plays a significant role in biochemical reactions, particularly in the context of its use as a bio-lubricant. It interacts with enzymes such as lipases, which catalyze the esterification process to form this compound from 2-ethylhexanol and stearic acid . The interaction between this compound and lipases is crucial for its synthesis, as the enzyme facilitates the formation of the ester bond under mild conditions, enhancing the efficiency and sustainability of the process .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells where it is commonly applied as part of cosmetic formulations. It acts as an emollient, providing a protective barrier on the skin’s surface, which helps to retain moisture and improve skin texture . Additionally, this compound has been shown to have minimal impact on cell signaling pathways and gene expression, making it a safe ingredient for topical applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lipid membranes and proteins within the skin. It integrates into the lipid bilayer, enhancing the barrier function of the skin and preventing transepidermal water loss . This compound does not significantly alter enzyme activity or gene expression, which contributes to its safety profile in cosmetic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The compound maintains its emollient properties and does not degrade significantly under typical storage conditions . Long-term studies have shown that this compound does not cause adverse effects on cellular function, further supporting its use in cosmetic and industrial applications .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that this compound is well-tolerated at various dosages. No toxic or adverse effects were observed at high doses, with a no-observed-adverse-effect level (NOAEL) of 1000 mg/kg body weight per day . This indicates that this compound is safe for use in products that may come into contact with the skin or be ingested in small amounts.

Metabolic Pathways

This compound is metabolized primarily through hydrolysis by esterases, resulting in the formation of 2-ethylhexanol and stearic acid . These metabolites are further processed through standard metabolic pathways, with 2-ethylhexanol undergoing oxidation to form 2-ethylhexanoic acid, which is then excreted . The involvement of esterases in the metabolism of this compound highlights its compatibility with biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It accumulates in lipid-rich areas, such as the skin’s stratum corneum, where it exerts its emollient effects . The compound’s distribution is influenced by its interaction with lipid membranes and binding proteins, which facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound is predominantly localized in the lipid bilayers of cellular membranes, particularly in the stratum corneum of the skin . Its subcellular localization is directed by its lipophilic properties, allowing it to integrate seamlessly into lipid-rich environments . This localization is essential for its function as an emollient, providing a protective barrier and enhancing skin hydration .

Chemical Reactions Analysis

2-Ethylhexyl stearate primarily undergoes esterification reactions. It is formed by the reaction of stearic acid with 2-ethylhexanol, which involves the removal of water molecules to form the ester bond . This compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions. it can be hydrolyzed back into its constituent acids and alcohols under acidic or basic conditions .

Scientific Research Applications

Properties

IUPAC Name

2-ethylhexyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJWPPVYCOPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047178
Record name 2-Ethylhexyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Octadecanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

22047-49-0
Record name 2-Ethylhexyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22047-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl octadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLHEXYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-ethylhexyl stearate in the cosmetic industry, and how is it synthesized in an environmentally friendly way?

A1: this compound is utilized as a bio-lubricant in various cosmetic products []. While traditional synthesis methods may have environmental drawbacks, researchers have explored greener approaches. One such method employs ultrasound-assisted enzymatic esterification of 2-ethylhexanol and stearic acid, utilizing Fermase CALB 10000 as a biocatalyst []. This method offers several advantages, including reduced reaction time (3 hours compared to 7 hours with conventional stirring) and high conversion rates (up to 95.87%) under optimized conditions [].

Q2: Has this compound been investigated as a potential substitute for other compounds, and what were the findings?

A2: Yes, this compound (IOS) has been explored as a potential substitute for di-2-ethylhexyl phthalate (DEHP), a plasticizer known for its endocrine-disrupting effects []. Hershberger assays, which assess androgenic and antiandrogenic activities, were conducted on immature castrated male rats to evaluate IOS and other potential DEHP substitutes []. The results indicated that while IOS did not exhibit androgenic activity, it did display antiandrogenic effects, though less pronounced than another candidate, 2-ethylhexyl oleate (IOO) []. These findings suggest that while IOS might be a less potent antiandrogen than IOO, further research is needed to determine its suitability as a DEHP replacement.

Q3: What catalytic methods have been explored for the synthesis of this compound, and how effective are they?

A3: Researchers have investigated the use of dibutyltin oxide as a catalyst for the transesterification of iso-octanol and methyl stearate to produce this compound []. This method proved to be highly efficient, achieving a yield of 89.0% under optimized reaction conditions (140°C, 2 hours reaction time, specific molar ratios of reactants and catalyst) []. Furthermore, the catalyst displayed good stability, retaining its activity even after being reused five times []. This highlights the potential of dibutyltin oxide as a cost-effective and environmentally friendly catalyst for the large-scale production of this compound.

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